N-(2-aminopropyl)-N,1-dimethylpiperidin-4-amine
Description
N-(2-aminopropyl)-N,1-dimethylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. Its structure consists of a piperidine ring substituted with an aminopropyl group and two methyl groups.
Structure
3D Structure
Properties
IUPAC Name |
1-N-methyl-1-N-(1-methylpiperidin-4-yl)propane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3/c1-9(11)8-13(3)10-4-6-12(2)7-5-10/h9-10H,4-8,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVBURNVHIQGNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C1CCN(CC1)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminopropyl)-N,1-dimethylpiperidin-4-amine typically involves the reaction of piperidine with appropriate alkylating agents. One common method includes the alkylation of piperidine with 2-bromo-N,N-dimethylpropan-1-amine under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminopropyl)-N,1-dimethylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antiviral and Antiparasitic Activity
Recent studies have highlighted the potential of piperidine derivatives in combating viral and parasitic infections. For instance, compounds that share structural similarities with N-(2-aminopropyl)-N,1-dimethylpiperidin-4-amine have shown promising activity against Leishmania species, which are responsible for leishmaniasis—a neglected tropical disease. The inhibition of N-myristoyltransferase (NMT), an enzyme critical for the survival of these parasites, has been identified as a viable therapeutic target. Compounds exhibiting selectivity for Leishmania NMT over human NMTs suggest a pathway for developing new anti-leishmanial drugs with reduced toxicity to human cells .
Neuropharmacological Applications
Piperidine derivatives, including this compound, are being investigated for their roles in neuropharmacology. They have been associated with the modulation of neurotransmitter systems, particularly in the context of cognitive enhancement and neurodegenerative diseases such as Alzheimer’s disease. The ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes positions these compounds as potential candidates for improving cognitive function by increasing acetylcholine levels in the brain .
Structure-Activity Relationship Studies
Optimization of Biological Activity
The structure-activity relationship (SAR) studies on piperidine derivatives have provided insights into how modifications can enhance their biological activity. For example, altering substituents on the piperidine ring can significantly affect the potency and selectivity of these compounds against specific targets. Investigations into various substituents have revealed that certain configurations lead to improved interactions with biological targets, thereby enhancing their therapeutic potential .
| Substituent | Effect on Activity | Selectivity |
|---|---|---|
| Alkyl groups | Increased potency | Variable |
| Aromatic rings | Enhanced selectivity | High |
| Amino groups | Improved binding | Moderate |
Case Studies
Case Study 1: Antileishmanial Activity
A study conducted on a series of piperidine derivatives demonstrated that specific modifications to the this compound structure resulted in compounds with significant antileishmanial activity. The lead compound exhibited over 660-fold selectivity for Leishmania NMT compared to human NMTs. This finding underscores the importance of SAR in developing targeted therapies that minimize off-target effects .
Case Study 2: Cognitive Enhancement
In another investigation focusing on neurodegenerative disorders, researchers synthesized several piperidine-based compounds to evaluate their efficacy in inhibiting cholinesterase enzymes. One notable compound demonstrated dual inhibition capabilities, which correlated with improved cognitive performance in preclinical models of Alzheimer’s disease. This highlights the potential for these compounds not only as therapeutic agents but also as cognitive enhancers .
Mechanism of Action
The mechanism of action of N-(2-aminopropyl)-N,1-dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmission pathways. This interaction can lead to various physiological effects, depending on the receptor subtype and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-aminopropyl)benzofuran (5-APB)
- 6-(2-aminopropyl)benzofuran (6-APB)
- 3,4-methylenedioxyamphetamine (MDA)
- 3,4-methylenedioxymethamphetamine (MDMA)
Uniqueness
N-(2-aminopropyl)-N,1-dimethylpiperidin-4-amine is unique due to its specific structural features, which confer distinct pharmacological properties. Unlike its analogs, this compound may exhibit different binding affinities and selectivities for various neurotransmitter receptors, leading to unique therapeutic potentials and side effect profiles.
Biological Activity
N-(2-aminopropyl)-N,1-dimethylpiperidin-4-amine, also known by its CAS number 954563-13-4, is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a piperidine ring substituted with a dimethylamino group and a 2-aminopropyl side chain, which enhances its interaction with biological targets. This article explores the biological activity of this compound, including its pharmacological applications, mechanisms of action, and relevant research findings.
Structural Characteristics
The structural features of this compound contribute significantly to its biological activity. The piperidine core provides structural rigidity, while the 2-aminopropyl side chain increases its basicity and potential for interaction with various biological receptors.
| Compound Name | Structure | Unique Features |
|---|---|---|
| This compound | Structure | Enhanced interaction capabilities due to the 2-aminopropyl side chain. |
| N,N-Dimethylpiperidin-4-amine | Structure | Lacks the 2-aminopropyl side chain; lower basicity. |
| 1-(3-Aminopropyl)-N,N-dimethylpiperidin-4-amine | Structure | Different side chain length; distinct biological activity profile. |
Neuropharmacology
Research indicates that this compound may have applications in neuropharmacology. Its structural similarity to other piperidine derivatives suggests potential interactions with neurotransmitter systems. For example, studies have shown that related compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter degradation, thereby enhancing cholinergic signaling which is beneficial in conditions like Alzheimer's disease .
Oncology
The compound's unique structure also positions it as a candidate for cancer therapeutics. Preliminary studies suggest that it may exert cytotoxic effects on certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Further investigation is needed to elucidate these mechanisms and confirm its efficacy in vivo.
Antiparasitic Activity
Recent studies have explored the potential of this compound against parasitic infections such as Leishmaniasis. In vitro assays have demonstrated modest activity against Leishmania donovani amastigotes, suggesting that this compound could serve as a lead in developing new antiparasitic agents .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with various neurotransmitter receptors due to its basic amine functionality.
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in neurotransmitter metabolism, potentially leading to increased levels of neurotransmitters in the synaptic cleft.
- Cell Cycle Modulation : Evidence suggests that it may influence cell cycle progression in cancer cells, promoting apoptosis.
Study on Neuroprotective Effects
A study published in 2023 investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated that treatment with the compound led to significant improvements in cognitive function and reduced levels of amyloid-beta plaques compared to control groups .
Antiparasitic Efficacy
In a recent high-throughput screening study, this compound was tested against multiple strains of Leishmania. The findings revealed that while the compound exhibited some degree of activity against intracellular amastigotes, further optimization is necessary to enhance its potency and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
